Tetramethylammonium trifluoromethanethiolate

Description

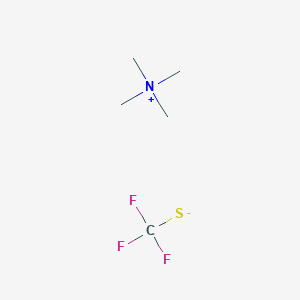

Tetramethylammonium trifluoromethanethiolate ((Me₄N)SCF₃, CAS 515823-30-0) is a quaternary ammonium salt with the molecular formula C₅H₁₂F₃NS and a molecular weight of 175.22 g/mol. First reported by Schoenebeck and colleagues in 2017, this reagent has gained prominence as a bench-stable, solid-phase trifluoromethylthiolation agent . It is particularly valued for its ability to introduce the SCF₃ group into organic substrates with high functional group tolerance and efficiency, earning the EROS Best Reagent Award in 2020 .

The compound is commercially available with ≥98% purity and requires storage under inert atmospheres at 2–8°C . Its safety profile includes acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory hazards (H335), necessitating precautions such as glove use and ventilation during handling .

Properties

IUPAC Name |

tetramethylazanium;trifluoromethanethiolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTONLRVDOIFITJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C(F)(F)(F)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515823-30-0 | |

| Record name | Tetramethylammonium (trifluoromethyl)sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylammonium trifluoromethanethiolate can be synthesized from a solution of trimethylsilyl trifluoromethanesulfonate (Ruppert–Prakash reagent) and elemental sulfur in dry tetrahydrofuran at -78°C. The addition of anhydrous tetramethylammonium fluoride to this solution, followed by slow warming to room temperature overnight, results in the formation of a yellow to white solid. This solid is then recrystallized from acetonitrile to afford a white crystalline product with an isolated yield of 85-90% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetramethylammonium trifluoromethanethiolate undergoes various types of chemical reactions, including:

Substitution Reactions: It is used for the direct trifluoromethylthiolation of aryl iodides, bromides, chlorides, triflates, and nonaflates.

Formation of Thiocarbamoyl Fluorides: When reacted with secondary amines, it forms thiocarbamoyl fluorides in excellent yields.

Common Reagents and Conditions

Nickel Catalysts: Nickel-based catalysts such as nickel(0) cyclooctadiene complex are commonly used in the trifluoromethylthiolation reactions.

Solvents: Tetrahydrofuran and acetonitrile are frequently used as solvents in these reactions.

Major Products

The major products formed from these reactions include trifluoromethylthiolated aryl compounds and thiocarbamoyl fluorides .

Scientific Research Applications

Tetramethylammonium trifluoromethanethiolate has several applications in scientific research:

Organic Synthesis: It is a valuable reagent for introducing trifluoromethylthio groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.

Catalysis: It is used in catalytic processes for the functionalization of aryl and vinyl compounds.

Material Science: It is employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tetramethylammonium trifluoromethanethiolate involves the transfer of the trifluoromethylthio group to the target molecule. This process is facilitated by the presence of a suitable catalyst, such as a nickel complex, which activates the substrate and promotes the formation of the desired product . The molecular targets and pathways involved in these reactions are primarily related to the activation of aryl and vinyl halides and triflates .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of (Me₄N)SCF₃ and Analogues

- Cation Influence : The Me₄N⁺ cation in (Me₄N)SCF₃ enhances stability compared to AgSCF₃, which is prone to decomposition under light or moisture . The bulky NBu₄⁺ in tetra-n-butylammonium iodide improves solubility in organic phases but lacks direct reactivity with SCF₃ .

- Hydrogen Bonding : Tetramethylammonium salts, including (Me₄N)SCF₃, exhibit CH···N hydrogen bonding, which stabilizes crystalline structures and influences IR spectral splitting patterns . This contrasts with AgSCF₃, where cation-anion interactions are primarily ionic.

Trifluoromethylthiolation Efficiency :

- (Me₄N)SCF₃ enables rapid, site-selective C–SCF₃ bond formation under mild Pd(I) catalysis, avoiding competing reactions at C–OTf or C–Cl sites .

- AgSCF₃, in contrast, facilitates radical pathways (e.g., alkene aryltrifluoromethylthiolation) but requires stoichiometric oxidants and careful handling due to silver’s photosensitivity .

Functional Group Tolerance :

Table 2: Hazard Comparison

- (Me₄N)SCF₃’s hazards are primarily associated with irritation, while AgSCF₃ poses additional risks due to silver’s environmental persistence and toxicity.

Biological Activity

Tetramethylammonium trifluoromethanethiolate (Me₄N-SCF₃) is a compound of growing interest in the fields of medicinal chemistry and materials science due to its unique biological properties and potential applications. This article explores the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and implications for drug development.

Structure and Composition

This compound has the molecular formula C₅H₁₂F₃NS and a molecular weight of 175.22 g/mol. It is synthesized from tetramethylammonium fluoride and trifluoromethanethiol under controlled conditions, typically involving solvents like THF at low temperatures .

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂F₃NS |

| Molecular Weight | 175.22 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in polar solvents |

| Hazard Classification | Class 8 (Corrosive) |

The trifluoromethylthio group (-SCF₃) in Me₄N-SCF₃ enhances lipophilicity, which facilitates the transport of bioactive molecules across lipid membranes. This property is critical for drug discovery as it can improve the bioavailability of pharmaceutical compounds . The compound's ability to act as a bioisostere for methyl or methoxy groups allows for modulation of metabolic stability, making it valuable in the design of new drugs.

Case Studies and Research Findings

- Trifluoromethylthiolation Reactions : Recent studies have demonstrated that Me₄N-SCF₃ can be used effectively in trifluoromethylthiolation reactions of arenes. These reactions were catalyzed by iron(III) chloride and diphenyl selenide, yielding high conversions and regioselectivity under mild conditions. For instance, the trifluoromethylthiolation of tyrosine and estradiol was achieved with excellent yields, showcasing its potential in modifying bioactive compounds .

- Impact on Drug Development : The incorporation of the -SCF₃ group into drug candidates has been shown to enhance their pharmacological profiles. For example, agrochemicals containing -SCF₃ groups have been reported to exhibit improved efficacy compared to their non-fluorinated counterparts. Over 200 agrochemicals and more than 50 pharmaceuticals feature this moiety, indicating its importance in contemporary medicinal chemistry .

- Biological Activity Assessment : In a comparative study, compounds containing -SCF₃ were evaluated for their biological activities against various cancer cell lines. The results indicated that these compounds exhibited enhanced cytotoxicity compared to similar structures lacking the trifluoromethylthio group, suggesting a significant role in cancer therapeutics .

Table 2: Biological Activity Summary

| Compound Type | Activity Level | Notes |

|---|---|---|

| Agrochemicals | High | Enhanced efficacy with -SCF₃ |

| Pharmaceuticals | Moderate | Improved metabolic stability |

| Cancer Therapeutics | High | Increased cytotoxicity observed |

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Tetramethylammonium trifluoromethanethiolate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and face shields to prevent skin/eye contact. Ensure gloves are tested for chemical resistance and replaced regularly .

- Ventilation : Employ local exhaust ventilation to minimize aerosol formation. Avoid dust generation during weighing or transfer .

- Storage : Store in a cool, dry place (0–6°C) in tightly sealed containers. Separate from incompatible substances (e.g., strong acids/oxidizers) .

- Spill Management : Collect spills using non-sparking tools in closed containers. Avoid water to prevent hydrogen bromide gas release .

Q. What is a standard synthetic route for this compound, and what are the key reaction conditions?

- Methodological Answer :

- Synthesis Pathway : Typically synthesized via salt metathesis between tetramethylammonium hydroxide (TMAH) and trifluoromethanesulfonic acid derivatives. Anhydrous conditions are critical to avoid hydrolysis .

- Reaction Equation :

Advanced Research Questions

Q. How does this compound facilitate methyl group transfer in nucleophilic substitution reactions?

- Mechanistic Insights :

- The compound acts as a methylating agent due to the nucleophilic trifluoromethanethiolate ion (SCF₃⁻), which stabilizes transition states via polarizable sulfur-fluorine bonds. This lowers activation barriers in reactions with substrates like anilines or thiols .

- Example Reaction : Methylation of secondary amides proceeds via an SN2 mechanism, where SCF₃⁻ displaces leaving groups while (CH₃)₄N⁺ delivers methyl groups. This avoids toxic reagents like methyl iodide .

- Kinetic Control : Optimize reaction temperature (25–50°C) and solvent polarity (e.g., DMF) to enhance reaction rates .

Q. What analytical techniques are suitable for characterizing reaction intermediates and byproducts in methylation studies?

- Advanced Methodologies :

- NMR Spectroscopy : ¹⁹F NMR monitors SCF₃⁻ reactivity, while ¹H/¹³C NMR tracks methyl group transfer efficiency .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies intermediates, such as methylated adducts or hydrolyzed byproducts (e.g., CF₃SH) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under reaction conditions (e.g., decomposition above 150°C) .

Q. How can researchers resolve contradictory data in reaction yields when using this compound?

- Troubleshooting Framework :

- Byproduct Analysis : Use GC-MS to detect volatile byproducts (e.g., CO, NOx) from unintended side reactions .

- Moisture Control : Implement Karl Fischer titration to ensure anhydrous solvent conditions, as trace water hydrolyzes SCF₃⁻ .

- Catalyst Screening : Test phase-transfer catalysts (e.g., crown ethers) to improve interfacial reactivity in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.